Enantiomeric Purity – (R) vs. Racemic Mixture: 96% Theoretical Maximum Yield vs. ≤50%
The (R)-enantiomer is supplied at 98% purity, corresponding to ≥96% ee (assuming the 2% impurity is the (S)-antipode) . In contrast, the racemic analog (CAS 1179361‑47‑7) provides at most 50% of the desired (R)-enantiomer, forcing a loss of ≥50% of material and requiring additional chiral separation steps .
| Evidence Dimension | Enantiomeric excess (ee) / Usable fraction of desired enantiomer |
|---|---|
| Target Compound Data | ≥96% ee (98% purity, single enantiomer). Usable fraction ~100%. |
| Comparator Or Baseline | Racemic benzyl 2-butylpiperazine-1-carboxylate hydrochloride (CAS 1179361‑47‑7). Usable fraction ≤50%. |
| Quantified Difference | ≥46 percentage-point increase in usable (R)-enantiomer; eliminates need for preparative chiral separation. |
| Conditions | Purity determined by HPLC (Leyan Certificate of Analysis). |
Why This Matters
For asymmetric synthesis, starting with the enantiopure building block directly translates to higher overall yield and eliminates a costly chiral separation step.
